![molecular formula C21H25FN2O4S2 B6549041 N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanesulfonamide CAS No. 1040660-15-8](/img/structure/B6549041.png)
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanesulfonamide is a synthetic organic compound with potential applications across various scientific domains. This compound is characterized by its unique structure, featuring a tetrahydroquinoline core, sulfonamide groups, and a fluoro-substituted benzene ring, which contribute to its distinctive chemical and biological properties.
Synthetic routes and reaction conditions:
Step 1: The initial step involves the synthesis of the tetrahydroquinoline core through a catalytic hydrogenation reaction of quinoline under suitable pressure and temperature conditions, typically using a palladium or platinum catalyst.
Step 2: Introduction of the 4-fluorobenzenesulfonyl group is achieved through a sulfonylation reaction using a sulfonyl chloride derivative in the presence of a base like triethylamine.
Step 3: Finally, the cyclohexanesulfonamide group is attached via a nucleophilic substitution reaction, facilitated by appropriate solvents and reaction conditions, forming the target compound.
Industrial production methods:
Industrial-scale synthesis typically involves continuous flow chemistry techniques, allowing for enhanced control over reaction parameters and improved yield. This method also aids in scaling up the production process while maintaining safety and efficiency.
Types of reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving strong oxidizing agents like potassium permanganate, yielding sulfone derivatives.
Reduction: The nitro and sulfonyl groups can be reduced under hydrogenation conditions, using catalysts such as palladium on carbon (Pd/C).
Substitution: Electrophilic and nucleophilic substitution reactions are facilitated by the fluoro and sulfonyl groups, allowing for modifications to its chemical structure.
Common reagents and conditions:
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: Various nucleophiles/electrophiles depending on the desired modification, typically under reflux conditions in organic solvents like dichloromethane or toluene.
Major products formed:
Oxidized sulfone derivatives, reduced amine or sulfonamide products, and various substituted derivatives depending on the substitution reaction employed.
Scientific Research Applications
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanesulfonamide finds extensive use in:
Chemistry: As a versatile intermediate in organic synthesis, enabling the development of new compounds and materials.
Biology: Probing molecular interactions, particularly in studies involving enzyme inhibition due to its sulfonamide functionality.
Medicine: Potential therapeutic agent, given its structural similarity to bioactive molecules, with research exploring its efficacy in treating various conditions.
Industry: As a precursor in the manufacture of specialty chemicals and pharmaceutical intermediates.
Mechanism and molecular targets:
The compound exerts its effects primarily through interactions with specific enzymes or receptors, where the sulfonamide group mimics natural substrates or inhibitors, leading to altered enzyme activity.
Pathways involved: Various signaling and metabolic pathways, often related to its inhibitory activity on enzymes critical to these processes.
Comparison and uniqueness:
Similar compounds: Sulfonamide derivatives, tetrahydroquinoline-based compounds, and fluoro-substituted aromatic compounds.
Uniqueness: The combination of these functional groups imparts unique chemical properties, such as enhanced stability, reactivity, and specific biological activities, distinguishing it from other compounds in its class.
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]cyclohexanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O4S2/c22-17-8-11-20(12-9-17)30(27,28)24-14-4-5-16-15-18(10-13-21(16)24)23-29(25,26)19-6-2-1-3-7-19/h8-13,15,19,23H,1-7,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUQOUGSWNSVRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
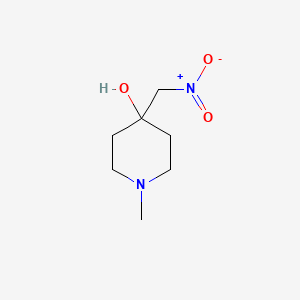
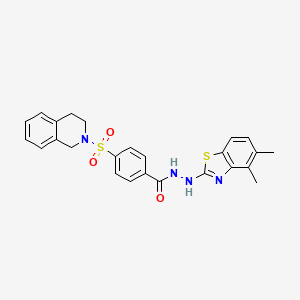
![2-({5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6548970.png)
![ethyl 4,6-dimethyl-2-(2-phenoxyacetamido)thieno[2,3-b]pyridine-3-carboxylate](/img/structure/B6548972.png)
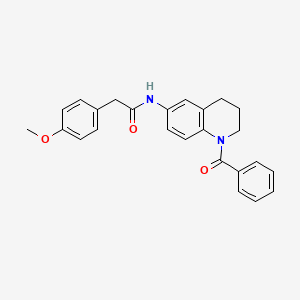
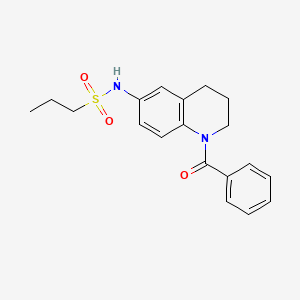
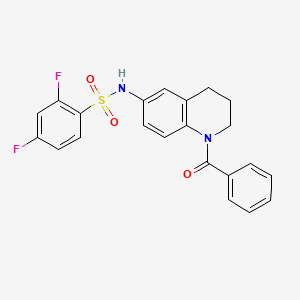
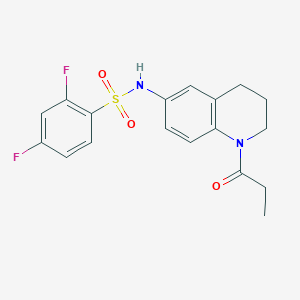
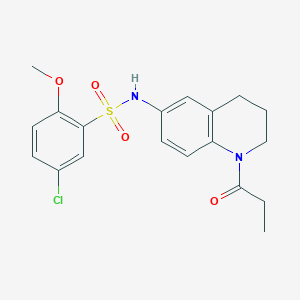
![4-ethoxy-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6549007.png)
![4-methoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6549015.png)
![2,6-dimethoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6549021.png)
![4-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6549026.png)
![2,5-difluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6549039.png)
